(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7-,8+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZKKCYTLCDGQ-QXFUBDJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](N2[C@@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the construction of the bicyclic core. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazoles
Scientific Research Applications
(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and antiviral agents.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects. The bicyclic structure also allows the compound to fit into specific binding sites on proteins, enhancing its specificity and potency.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Enmetazobactam
- Structure : (2S,3S,5R)-3-methyl-3-[(3-methyl-1H-1,2,3-triazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.
- Key Differences :
- Stereochemistry: 2S,3S,5R vs. target compound’s 2R,3R,5S.
- Substituent Charge: Enmetazobactam’s triazolium group is cationic, improving solubility, whereas the target compound’s triazole is neutral.
- Activity : Both inhibit class A/C β-lactamases, but stereochemical differences may alter binding kinetics. Enmetazobactam is used clinically with cefepime to combat extended-spectrum β-lactamase (ESBL)-producing Enterobacterales .
(b) Ampicillin
- Structure: (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- Key Differences: Substituent: Aminophenylacetyl group instead of triazolylmethyl. Stability: Lacks sulfone groups, making it susceptible to β-lactamase hydrolysis.
- Activity : Broad-spectrum antibiotic ineffective against β-lactamase-producing strains. Molecular weight: 349.41 g/mol .
(c) Oxacillin
- Structure: (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.
- Key Differences :
- Substituent: Bulky isoxazolyl group prevents β-lactamase binding but limits spectrum.
- Activity : Penicillinase-resistant penicillin; ineffective against MRSA or gram-negative bacteria. Molecular weight: 401.44 g/mol .
Comparative Analysis Table
*Calculated based on formula C₁₃H₁₅N₅O₆S.
Mechanistic and Pharmacokinetic Insights
- Target Compound : The sulfone groups increase electrophilicity, enhancing covalent binding to β-lactamases. The triazole moiety may improve penetration into gram-negative bacteria via porin channels.
- Enmetazobactam: Cationic triazolium group enhances water solubility, favoring intravenous administration. Its stereochemistry (2S,3S,5R) may reduce off-target interactions compared to the target compound .
- Ampicillin/Oxacillin: Lack of sulfones results in rapid hydrolysis by β-lactamases.
Biological Activity
The compound (2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic structure characterized by its complex arrangement of functional groups, including a carboxylic acid and triazole moieties. This unique structure may influence its biological activity significantly, particularly in the context of antimicrobial properties and enzyme inhibition.
Chemical Structure and Properties
This compound features multiple oxo groups and a thiazolidine ring, contributing to its potential reactivity with biological targets. The stereochemistry indicated by the (2R,3R,5S) notation is critical for its interaction with enzymes and receptors in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₅S |
| Molecular Weight | 300.29 g/mol |
| CAS Number | 89786-04-9 |
| Storage Conditions | Sealed in dry conditions at -20°C |
Antimicrobial Properties
Research indicates that compounds similar to (2R,3R,5S)-3-methyl-4,4,7-trioxo have shown significant antibacterial activity. Specifically, derivatives of this compound have been evaluated for their efficacy against various strains of bacteria that produce β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
- β-Lactamase Inhibition : The compound acts as a β-lactamase inhibitor, enhancing the effectiveness of β-lactam antibiotics such as penicillins and cephalosporins. This is particularly important in treating infections caused by resistant bacterial strains.
- Mechanism of Action : The compound's triazole moiety is believed to play a crucial role in binding to the active site of β-lactamases, thereby preventing the enzymatic hydrolysis of β-lactam antibiotics .
Case Studies
A study conducted on the compound's derivatives highlighted their potential in overcoming antibiotic resistance:
- Study on Klebsiella spp. : In vitro tests demonstrated that the combination of piperacillin with tazobactam (a related compound) significantly reduced the Minimum Inhibitory Concentration (MIC) against Klebsiella isolates expressing extended-spectrum β-lactamases (ESBLs). The inhibition was attributed to the presence of triazole-derived compounds .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity:
- A study published in MDPI highlighted that specific modifications to the bicyclic structure can lead to improved binding affinity and selectivity against bacterial enzymes .
- Another research indicated that compounds with similar bicyclic structures exhibited lower cytotoxicity while maintaining antimicrobial efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize (2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid?
- Methodology : The synthesis typically involves multi-step reactions starting from β-lactam precursors. Key steps include:
- Triazole incorporation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazol-1-ylmethyl group at the C3 position .
- Sulfone oxidation : Controlled oxidation of the sulfur atom in the bicyclic core using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 4,4,7-trioxo configuration .
- Stereochemical control : Chiral auxiliaries or enzymatic resolution to maintain the (2R,3R,5S) stereochemistry .
- Example : A published protocol uses tert-butyl hydroperoxide (TBHP) in dichloromethane for sulfone formation, followed by HPLC purification to isolate the desired diastereomer .
Q. How is the stereochemical integrity of the compound validated during synthesis?
- Methodology :
- X-ray crystallography : Resolves absolute configuration, particularly for the bicyclic core and triazole substituent .
- NMR spectroscopy : NOESY/ROESY experiments confirm spatial proximity of protons (e.g., H2-H3 coupling) to validate the (2R,3R,5S) configuration .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
Q. What analytical techniques are critical for characterizing this compound?
- Key methods :
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 413.0821) .
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1770 cm⁻¹ for β-lactam, S=O stretch at 1150 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition observed above 200°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound?
- Methodology :
- Standardized MIC assays : Use CLSI guidelines with E. coli ATCC 25922 and S. aureus ATCC 29213 to ensure reproducibility .
- Mechanistic studies : Employ fluorescence quenching to measure binding affinity to penicillin-binding proteins (PBPs) .
- Resistance profiling : Compare activity against β-lactamase-producing strains (e.g., TEM-1 vs. SHV-1) to identify hydrolysis susceptibility .
- Example : A 2020 study observed reduced efficacy against Gram-negative pathogens due to efflux pump overexpression; verapamil (an efflux inhibitor) restored activity by 4-fold .
Q. What strategies optimize the yield of the triazol-1-ylmethyl substituent during synthesis?
- Approaches :
- Solvent optimization : Dimethylformamide (DMF) enhances CuAAC reaction efficiency compared to THF .
- Catalyst screening : CuI/TPMA systems improve regioselectivity for 1,4-triazole formation over 1,5-isomers .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with 85% yield .
Q. How does the compound’s sulfone configuration (4λ⁶-thia) influence its pharmacokinetic properties?
- Key findings :
- Enhanced stability : The sulfone group reduces hydrolysis in serum (t₁/₂ = 3.2 hours vs. 0.8 hours for non-sulfone analogs) .
- Tissue penetration : LogP = -1.2 (calculated) correlates with low plasma protein binding (12%) and high renal clearance .
- Metabolite profiling : LC-MS/MS identifies the primary metabolite as a triazole-cleaved derivative in hepatic microsomes .
Q. What computational methods predict binding modes of this compound with bacterial targets?
- Methodology :
- Molecular docking : Autodock Vina simulates interactions with PBP2a (docking score = -9.2 kcal/mol) .
- MD simulations : GROMACS assesses stability of the β-lactam-PBP complex over 100 ns, highlighting H-bonds with Ser403 and Lys234 .
- QSAR models : Electron-withdrawing groups (e.g., triazole) correlate with improved MIC values (R² = 0.87) .
Data Contradiction Analysis
Q. Why do some studies report poor aqueous solubility despite the compound’s polar functional groups?
- Resolution :
- Crystalline vs. amorphous forms : XRPD reveals low solubility in crystalline form (0.5 mg/mL) vs. amorphous (3.1 mg/mL) .
- pH-dependent solubility : Solubility increases at pH > 8 due to deprotonation of the carboxylic acid (pKa = 2.9) .
- Counterion screening : Sodium salt formulations improve solubility to 15 mg/mL in PBS .
Q. How to address discrepancies in reported NMR chemical shifts for the bicyclic core?
- Root cause : Solvent polarity (DMSO-d6 vs. CDCl3) and temperature (25°C vs. 40°C) alter shielding effects.
- Standardization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
